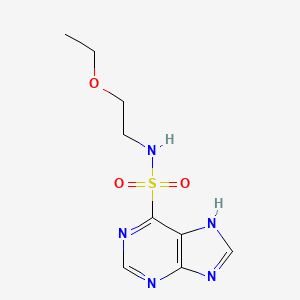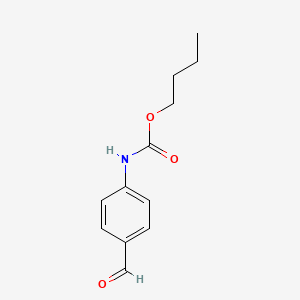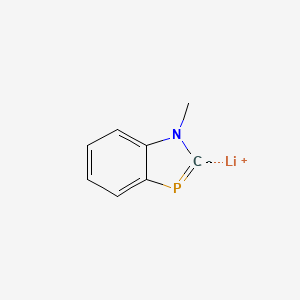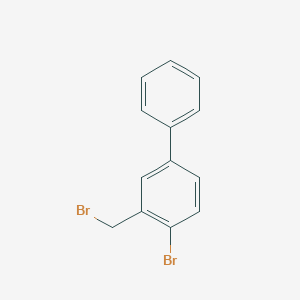![molecular formula C7H10O2 B14418138 1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one CAS No. 80706-57-6](/img/structure/B14418138.png)
1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one is an organic compound with a unique spirocyclic structure. This compound is characterized by a spiro[2.2]pentane ring system fused with an oxirane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the oxidation of 2-methyl-1-oxaspiro[2.2]pentane using a reagent such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing robust and efficient processes.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-: Another spirocyclic compound with different ring sizes and substituents.
1-Oxaspiro[2.2]pentane, 5-isopropylidene-2,2,4,4-tetramethyl-: A similar spirocyclic structure with different functional groups.
Uniqueness
1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one is unique due to its specific spiro[2.2]pentane ring system and the presence of an oxirane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
80706-57-6 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-(2-methyl-1-oxaspiro[2.2]pentan-2-yl)ethanone |
InChI |
InChI=1S/C7H10O2/c1-5(8)6(2)7(9-6)3-4-7/h3-4H2,1-2H3 |
InChI Key |
GVJLIVQKECIWPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C2(O1)CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




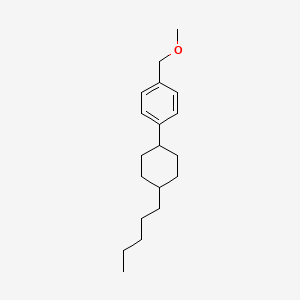
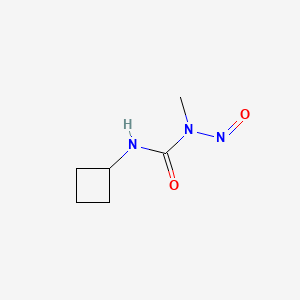
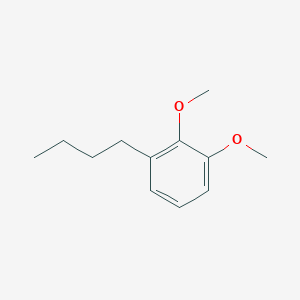
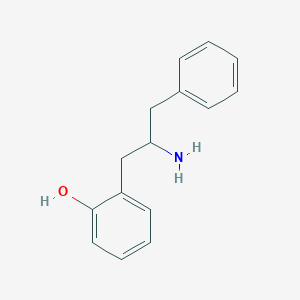

![Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14418097.png)
![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)

